molecular formula C19H25N3O6S B2668094 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1235071-44-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2668094
CAS No.: 1235071-44-9
M. Wt: 423.48
InChI Key: ACGMOBMIYZYRCE-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a piperidine ring, and a cyclopropane sulfonyl group, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the benzodioxole moiety, the piperidine ring, and the cyclopropane sulfonyl group. One common synthetic route involves the following steps:

    Formation of Benzodioxole Moiety: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amines with dihaloalkanes.

    Introduction of Cyclopropane Sulfonyl Group: The cyclopropane sulfonyl group can be introduced via sulfonylation reactions using cyclopropane sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in the target protein, while the piperidine ring and cyclopropane sulfonyl group contribute to binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}ethanediamide is unique due to its combination of the benzodioxole moiety, piperidine ring, and cyclopropane sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O6S/c23-18(19(24)21-11-14-1-4-16-17(9-14)28-12-27-16)20-10-13-5-7-22(8-6-13)29(25,26)15-2-3-15/h1,4,9,13,15H,2-3,5-8,10-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGMOBMIYZYRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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